molecular formula C30H34O5 B12390103 (1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde

(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde

Cat. No.: B12390103
M. Wt: 474.6 g/mol
InChI Key: NSFVENNIBGTQJE-AHMOOTABSA-N
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Description

The compound (1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[98004,7013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde is a complex organic molecule characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[98004,7013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde typically involves multi-step organic reactions The process begins with the formation of the core tetracyclic structure through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts to accelerate reaction rates and the implementation of purification techniques such as chromatography to isolate the desired product. The scalability of the synthesis process is crucial for industrial applications, requiring careful control of reaction parameters and efficient use of resources.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: Introduction of hydroxyl groups and formation of the dicarbaldehyde moiety.

    Reduction: Potential reduction of the dicarbaldehyde groups to corresponding alcohols.

    Substitution: Replacement of functional groups, such as the phenyl group, with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity and high yields.

Major Products

Major products formed from these reactions include derivatives with modified functional groups, such as alcohols, ethers, and substituted aromatic compounds

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of complex organic molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound’s functional groups allow it to interact with various biomolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

Medicine

The compound’s structural complexity and functional diversity suggest potential applications in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological activities.

Industry

In industrial applications, the compound’s reactivity and stability make it suitable for use in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde involves its interaction with specific molecular targets. The compound’s hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with enzymes and receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetracyclic molecules with hydroxyl and aldehyde functional groups, such as certain steroids and terpenoids. These compounds share structural features and reactivity patterns with (1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical reactivity. Its ability to undergo multiple types of reactions and form diverse derivatives sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C30H34O5

Molecular Weight

474.6 g/mol

IUPAC Name

(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde

InChI

InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22-,23+,24+,30-/m0/s1

InChI Key

NSFVENNIBGTQJE-AHMOOTABSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@@H](CC3(C)C)C(=C)CC[C@@H]1[C@H](C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5

Canonical SMILES

CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C

Origin of Product

United States

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